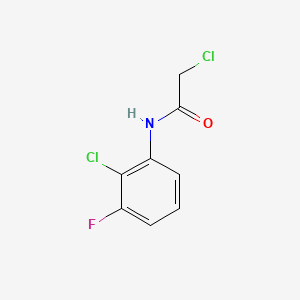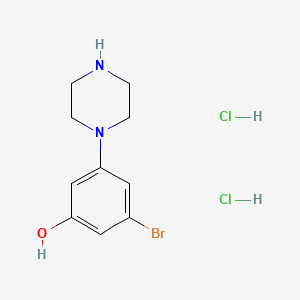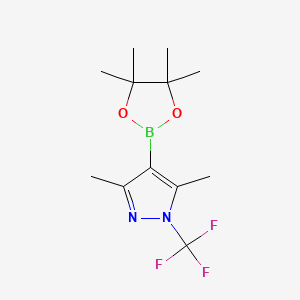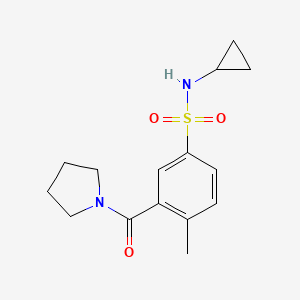
5-chloro-N,N-diethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N,N-diethyl-1H-indole-2-carboxamide, also known as CIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIC is a synthetic compound that belongs to the indole family and has a molecular weight of 268.77 g/mol.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-chloro-N,N-diethyl-1H-indole-2-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegeneration.
Advantages and Limitations for Lab Experiments
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. One potential direction is the development of novel 5-chloro-N,N-diethyl-1H-indole-2-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a therapeutic agent for neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a building block for the synthesis of novel materials with unique properties is an area of active research.
Synthesis Methods
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is synthesized through a multistep process involving the reaction of 5-chloroindole-2-carboxylic acid with diethylamine and thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. This synthesis method has been optimized to obtain high yields of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide with minimal impurities.
Scientific Research Applications
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. In neuroscience, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMFORWJLJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)


![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)